molecular formula C19H13Cl4N3O4 B11530374 2,3,4,5-tetrachloro-6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]benzoic acid

2,3,4,5-tetrachloro-6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]benzoic acid

Cat. No.: B11530374
M. Wt: 489.1 g/mol
InChI Key: HAJXWOUDTDWEFM-UHFFFAOYSA-N
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Description

2,3,4,5-tetrachloro-6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]benzoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a pyrazole ring, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrachloro-6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]benzoic acid typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes, followed by controlled condensation reactions. The use of automated reactors and precise temperature control is crucial to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-tetrachloro-6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield chlorinated benzoic acid derivatives, while substitution reactions can produce a variety of functionalized benzoic acids .

Scientific Research Applications

2,3,4,5-tetrachloro-6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrachloro-6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C19H13Cl4N3O4

Molecular Weight

489.1 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid

InChI

InChI=1S/C19H13Cl4N3O4/c1-8-16(18(28)26(25(8)2)9-6-4-3-5-7-9)24-17(27)10-11(19(29)30)13(21)15(23)14(22)12(10)20/h3-7H,1-2H3,(H,24,27)(H,29,30)

InChI Key

HAJXWOUDTDWEFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)O

Origin of Product

United States

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